
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a dioxocyclohexa-dienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dioxocyclohexa-dienyl moiety: This can be achieved through the oxidation of a suitable precursor, such as a hydroquinone derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the methoxy group: This step involves methylation of the hydroxy group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with the pentadeca-2,7-dienoic acid chain: This can be done through a coupling reaction, such as the Heck reaction, using palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.
Reduction: The dioxocyclohexa-dienyl moiety can be reduced to a cyclohexadienyl moiety using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethyl sulfate, methyl iodide, palladium catalysts.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a cyclohexadienyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 15-(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadeca-2,4-dienoic acid
- 2,7-Pentadecadienoic acid derivatives
Uniqueness
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
189450-56-4 |
|---|---|
Formule moléculaire |
C22H30O6 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
15-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadeca-2,7-dienoic acid |
InChI |
InChI=1S/C22H30O6/c1-28-19-16-18(23)21(26)17(22(19)27)14-12-10-8-6-4-2-3-5-7-9-11-13-15-20(24)25/h3,5,13,15-16,26H,2,4,6-12,14H2,1H3,(H,24,25) |
Clé InChI |
DSDOWUKLOBXSHI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCC=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


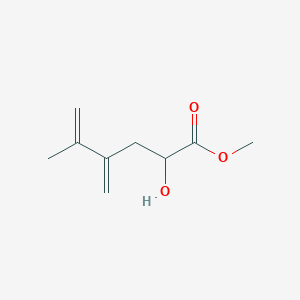
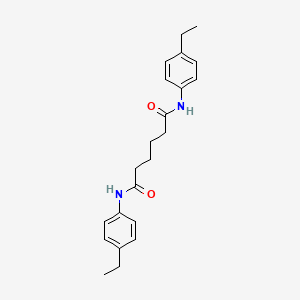
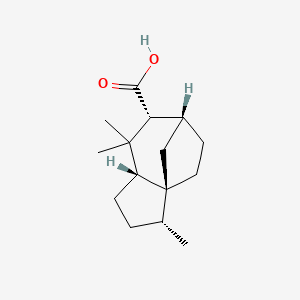
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
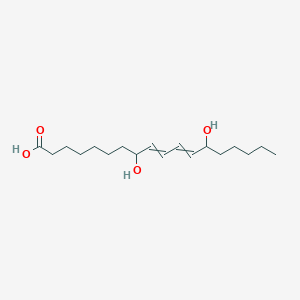
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)



![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)


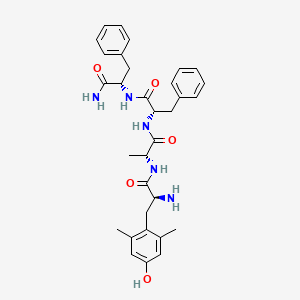
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
